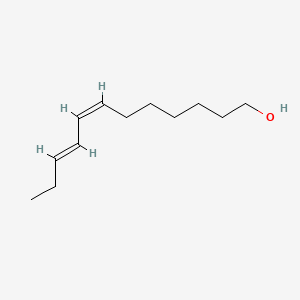
Reichstein's substance U
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reichstein’s substance U, also known as 11-Deoxycorticosterone, is a naturally occurring steroid hormone. It is a precursor in the biosynthesis of aldosterone, a hormone that plays a crucial role in regulating sodium and potassium levels in the body. This compound was first isolated and characterized by Tadeusz Reichstein, a Nobel Prize-winning chemist, in the early 20th century.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Reichstein’s substance U typically involves the oxidation of pregnenolone or progesterone. One common method is the oxidation of pregnenolone acetate using chromium trioxide in acetic acid. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Reichstein’s substance U often involves microbial transformation. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired product. This method is advantageous due to its high yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Reichstein’s substance U undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corticosterone.
Reduction: It can be reduced to form 11-Deoxycortisol.
Substitution: It can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogen acids like hydrochloric acid or bromine.
Major Products Formed:
Corticosterone: Formed through oxidation.
11-Deoxycortisol: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Reichstein’s substance U has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Studied for its role in the biosynthesis of aldosterone and its effects on electrolyte balance.
Medicine: Investigated for its potential therapeutic applications in treating adrenal insufficiency and other hormonal disorders.
Industry: Used in the production of corticosteroids and other pharmaceutical compounds.
Mécanisme D'action
Reichstein’s substance U exerts its effects by acting as a precursor in the biosynthesis of aldosterone. It is converted to corticosterone by the enzyme 11β-hydroxylase, and subsequently to aldosterone by aldosterone synthase. Aldosterone then acts on the kidneys to regulate sodium and potassium levels, thereby maintaining electrolyte balance and blood pressure.
Comparaison Avec Des Composés Similaires
Corticosterone: A direct oxidation product of Reichstein’s substance U.
11-Deoxycortisol: A reduction product of Reichstein’s substance U.
Aldosterone: The final product in the biosynthesis pathway involving Reichstein’s substance U.
Uniqueness: Reichstein’s substance U is unique due to its role as a key intermediate in the biosynthesis of aldosterone. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
3615-87-0 |
|---|---|
Formule moléculaire |
C21H30O5 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
Clé InChI |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Synonymes |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)



![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)

![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)

